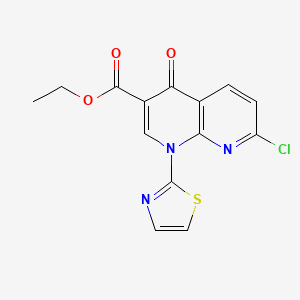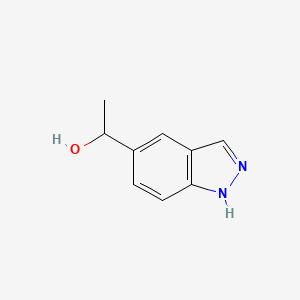
(R)-acide 2-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophényl)propanoïque
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of BOC-2,4-DIFLUORO-D-PHENYLALANINE is Kynurenine–oxoglutarate transaminase 1 (KAT1) . KAT1 is an enzyme involved in the kynurenine pathway, which plays a critical role in tryptophan metabolism. By interacting with KAT1, BOC-2,4-DIFLUORO-D-PHENYLALANINE modulates the conversion of kynurenine to kynurenic acid, affecting neurotransmitter balance and immune responses .
Mode of Action
BOC-2,4-DIFLUORO-D-PHENYLALANINE inhibits KAT1 enzymatic activity. By binding to the active site of KAT1, it disrupts the conversion of kynurenine to kynurenic acid. This alteration in the kynurenine pathway impacts downstream metabolites, including quinolinic acid and kynurenic acid. The resulting changes influence neurotransmission, inflammation, and immune regulation .
Biochemical Pathways
The kynurenine pathway is intricately linked to immune responses, neuroprotection, and neurotransmitter balance. BOC-2,4-DIFLUORO-D-PHENYLALANINE’s inhibition of KAT1 affects the balance between neurotoxic quinolinic acid and neuroprotective kynurenic acid. Dysregulation of this pathway can impact conditions such as neurodegenerative diseases, depression, and autoimmune disorders .
Pharmacokinetics
These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of BOC-2,4-DIFLUORO-D-PHENYLALANINE include altered neurotransmitter balance, immune modulation, and potential neuroprotection. By inhibiting KAT1, it impacts the delicate equilibrium of kynurenine metabolites, affecting neuronal health and immune responses .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence BOC-2,4-DIFLUORO-D-PHENYLALANINE’s stability and efficacy. Proper storage conditions and consideration of drug interactions are essential for maintaining its therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, typically using a halogenated precursor and a strong base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(2,4-difluorophenyl)propanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the difluorophenyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid: Enantiomer of the compound.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorophenyl group, which confer specific chemical properties and reactivity. The ®-configuration also imparts chirality, making it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNELGIOSRKVOJY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680156 | |
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167993-24-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,4-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167993-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)




